5-Bromo-N-(3,3-difluorocyclobutyl)pyridin-2-amine
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Overview
Description
5-Bromo-N-(3,3-difluorocyclobutyl)pyridin-2-amine is a chemical compound characterized by its bromine and fluorine atoms, which contribute to its unique chemical properties. This compound is part of the broader class of pyridine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-(3,3-difluorocyclobutyl)pyridin-2-amine typically involves multiple steps, starting with the preparation of the cyclobutyl core. One common approach is the reaction of 3,3-difluorocyclobutanol with appropriate halogenating agents to introduce the bromine atom at the desired position on the pyridine ring. The reaction conditions often require the use of strong bases or acids to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-(3,3-difluorocyclobutyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyridine derivative.
Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include bromine oxide derivatives, reduced pyridine derivatives, and substituted cyclobutyl compounds.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-N-(3,3-difluorocyclobutyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the effects of bromine and fluorine atoms on biological systems. It may serve as a probe to investigate enzyme inhibition or receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its structural features may contribute to the design of compounds with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which 5-Bromo-N-(3,3-difluorocyclobutyl)pyridin-2-amine exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
5-Bromo-N-(3,3-difluorocyclobutyl)nicotinamide
5-Bromo-N-(3,3-difluorocyclobutyl)-1,3-thiazole-4-carboxamide
Uniqueness: 5-Bromo-N-(3,3-difluorocyclobutyl)pyridin-2-amine stands out due to its specific combination of bromine and fluorine atoms on the cyclobutyl ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-bromo-N-(3,3-difluorocyclobutyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2N2/c10-6-1-2-8(13-5-6)14-7-3-9(11,12)4-7/h1-2,5,7H,3-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDFIISSDFIOHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)NC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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